

## A Comparative Review of First and Second-Generation Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Styramate |           |  |  |  |
| Cat. No.:            | B1681148  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

Skeletal muscle relaxants represent a diverse class of drugs primarily used to treat muscle spasms and spasticity. While the classification of these agents into "first" and "second" generations is not a standard pharmacological convention, for the purpose of this comparative review, we will categorize them based on their historical development, mechanism of action, and side-effect profiles.

First-generation muscle relaxants are generally considered to be the older, centrally-acting antispasmodic agents. Many of these compounds exert their effects through non-specific central nervous system (CNS) depression, leading to significant sedation and anticholinergic side effects. This group includes drugs such as carisoprodol, cyclobenzaprine, and methocarbamol.

Second-generation muscle relaxants encompass newer agents with more targeted mechanisms of action and often a more favorable side-effect profile. This category includes drugs like tizanidine, a central alpha-2 adrenergic agonist, and dantrolene, which acts directly on the skeletal muscle. These agents were developed to provide muscle relaxation with greater specificity and reduced CNS depression compared to their predecessors.

### **Comparative Efficacy**

The clinical efficacy of first and second-generation muscle relaxants has been evaluated in numerous studies, primarily for conditions such as acute low back pain and spasticity



associated with neurological disorders. While direct head-to-head trials comparing "generations" are scarce, systematic reviews and individual studies provide insights into their relative performance.[1]

For acute low back pain, several first-generation muscle relaxants, such as cyclobenzaprine and carisoprodol, have demonstrated moderate effectiveness in providing short-term pain relief compared to placebo.[1][2] However, evidence suggests that their efficacy is not significantly superior to nonsteroidal anti-inflammatory drugs (NSAIDs).[3] A meta-analysis of randomized controlled trials indicated that non-benzodiazepine antispasmodics were associated with a small, but not clinically important, reduction in pain intensity for acute low back pain at two weeks or less.[4]

Second-generation agents like tizanidine have also shown efficacy in treating musculoskeletal conditions and are a first-line treatment option for spasticity. Some studies suggest that tizanidine may have a better-separated profile between its myotonolytic and general CNS depressant activities compared to older agents. In a comparative trial for spasticity in multiple sclerosis, tizanidine showed similar improvement in overall spastic state, spasms, and clonus as baclofen, but with greater improvement in muscle strength, bladder function, and activities of daily living. Dantrolene is particularly effective in treating spasticity from upper motor neuron disorders and is the primary treatment for malignant hyperthermia.

| Drug Class           | Representative<br>Drugs                            | Efficacy in<br>Acute Low<br>Back Pain      | Efficacy in<br>Spasticity         | Reference |
|----------------------|----------------------------------------------------|--------------------------------------------|-----------------------------------|-----------|
| First Generation     | Carisoprodol,<br>Cyclobenzaprine,<br>Methocarbamol | Moderately effective for short-term relief | Limited evidence                  |           |
| Second<br>Generation | Tizanidine,<br>Dantrolene,<br>Baclofen             | Tizanidine is effective                    | Effective (first-<br>line agents) | -         |

## **Comparative Safety and Side Effect Profiles**

A significant differentiator between first and second-generation muscle relaxants lies in their side-effect profiles. The sedative properties of first-generation agents are well-documented and



often limit their clinical utility.

| Adverse Effect      | First Generation<br>(e.g., Carisoprodol,<br>Cyclobenzaprine)                                             | Second Generation<br>(e.g., Tizanidine,<br>Dantrolene)                                                                                                             | Reference |
|---------------------|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Sedation/Drowsiness | High incidence.  Drowsiness is a  common side effect of cyclobenzaprine (20.0%) and carisoprodol (8.2%). | Tizanidine can cause drowsiness (19.4%), but may be less sedating than some first-generation agents at lower doses.  Dantrolene has a lower incidence of sedation. |           |
| Dizziness           | Common.                                                                                                  | Common with tizanidine (6.1%).                                                                                                                                     |           |
| Dry Mouth           | Common with cyclobenzaprine (8.3%).                                                                      | Common with tizanidine (10.0%).                                                                                                                                    |           |
| Abuse Potential     | High, particularly with carisoprodol, which is a Schedule IV controlled substance.                       | Lower compared to first-generation agents like carisoprodol.                                                                                                       |           |
| Hepatotoxicity      | Rare, but cases have been reported with some agents.                                                     | Dantrolene carries a risk of hepatotoxicity, which can be severe and even fatal. Tizanidine has also been linked to clinically apparent acute liver injury.        |           |
| Muscle Weakness     | Can occur.                                                                                               | Baclofen is associated with muscle weakness.                                                                                                                       |           |



### **Experimental Protocols**

Rotarod Test for Preclinical Assessment of Muscle Relaxant Activity

The rotarod test is a widely used preclinical model to assess motor coordination and the efficacy of muscle relaxant drugs in rodents.

- Objective: To evaluate the effect of a muscle relaxant on an animal's ability to maintain balance and motor coordination on a rotating rod. A decrease in the time spent on the rod indicates muscle relaxation.
- Apparatus: A rotating rod, typically with a non-slip surface, divided into lanes to test multiple animals simultaneously. The speed of rotation can be constant or accelerating.

#### Procedure:

- Acclimation: Animals are acclimated to the testing room and the apparatus before the experiment.
- Training: Animals are trained to stay on the rotating rod at a set speed (e.g., 20-25 rpm) for a predetermined duration (e.g., 3-5 minutes). Animals that cannot perform this task are excluded.
- Drug Administration: The test drug (muscle relaxant) or vehicle is administered to the animals.
- Testing: At a specified time after drug administration, the animals are placed back on the rotating rod.
- Data Collection: The latency to fall from the rod is recorded for each animal. The test is typically repeated at several time points to assess the time course of the drug's effect.
- Analysis: The mean latency to fall for the drug-treated group is compared to the control group. A statistically significant decrease in the latency to fall is indicative of muscle relaxant activity.

Clinical Trial Design for Acute Low Back Pain



Clinical trials evaluating the efficacy of muscle relaxants for acute low back pain often follow a randomized, double-blind, placebo-controlled design.

- Participants: Adults experiencing acute, non-specific low back pain.
- Intervention: The muscle relaxant being studied.
- Comparison: Placebo or an active comparator (e.g., an NSAID).
- Primary Outcome Measures:
  - Pain Intensity: Measured using a visual analog scale (VAS) or a numeric rating scale (NRS) on a 0-100 point scale. A clinically meaningful difference is often defined as a reduction of at least 10 points.
  - Functional Disability: Assessed using a validated questionnaire such as the Roland-Morris Disability Questionnaire (RMDQ).
- Secondary Outcome Measures:
  - Global impression of improvement.
  - Use of rescue medication.
  - Adverse events.
- Study Duration: Typically short-term, with follow-up assessments at baseline, and then at various intervals such as 3 days, 7 days, and 2 weeks.
- Data Analysis: The change from baseline in pain intensity and functional disability scores is compared between the treatment and control groups.

## **Signaling Pathways**

First Generation: GABA-A Receptor Modulation

Many first-generation muscle relaxants, such as carisoprodol (through its metabolite meprobamate) and benzodiazepines like diazepam, exert their effects by modulating the



GABA-A receptor in the CNS.



Click to download full resolution via product page

First-Generation Muscle Relaxant Signaling Pathway

Second Generation: Alpha-2 Adrenergic Agonism (Tizanidine)

Tizanidine acts as a central alpha-2 adrenergic agonist, primarily at the spinal level, to inhibit motor neuron activity.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 2. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Efficacy, acceptability, and safety of muscle relaxants for adults with non-specific low back pain: systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Review of First and Second-Generation Muscle Relaxants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681148#a-comparative-review-of-first-and-second-generation-muscle-relaxants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com